AzKTB Enables Direct MS Detection of N-Myristoylation Sites vs. No Detection with Standard Reagents
In a direct head-to-head comparison within the same experimental system, standard biotin capture reagents failed to yield any detectable YnMyr-modified peptides by tandem MS, as the biotin label permanently anchors the peptide to the resin. In contrast, AzKTB's trypsin-cleavable linker enabled the release and unambiguous detection of 17 N-terminal YnMyr-Gly motifs from P. falciparum parasites [1]. This represents a quantifiable improvement from zero to a specific set of identified sites, proving the reagent's necessity for site-specific analysis.
| Evidence Dimension | Number of YnMyr-modified peptide sites directly detected by tandem MS |
|---|---|
| Target Compound Data | 17 N-terminal YnMyr-Gly motifs detected |
| Comparator Or Baseline | Standard biotin-based capture reagent (non-cleavable): 0 YnMyr-modified peptide sites detected |
| Quantified Difference | AzKTB: 17 sites detected vs. Standard: 0 sites detected |
| Conditions | In-gel fluorescence and MS analysis of YnMyr-tagged proteomes from P. falciparum blood stage parasites following CuAAC ligation and on-bead tryptic digest. |
Why This Matters
This stark quantitative difference demonstrates that AzKTB is not just an improvement but is essential for any experiment requiring direct, unambiguous identification of N-myristoylation sites, directly impacting the validity and depth of proteomic findings.
- [1] Wright, M. H., et al. Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. Nat. Chem. 6, 112–121 (2014). View Source
